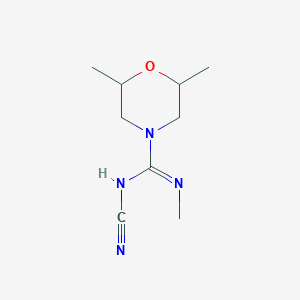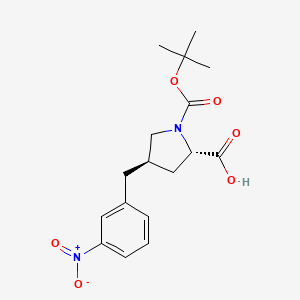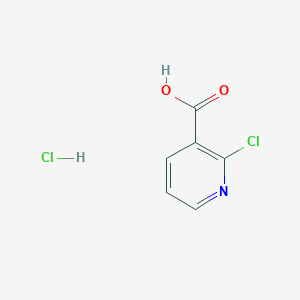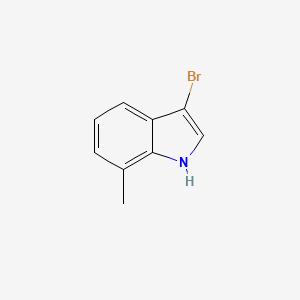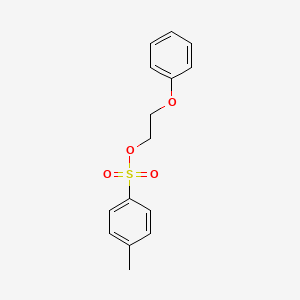
2-Phenoxyethyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
- 2-Phenoxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H16O4S .
- It is also known as 2-phenoxyethyl p-toluenesulfonate .
- The compound is a colorless, clear, oily liquid with a faint aromatic odor at room temperature.
- It is used as a preservative in cosmetics and pharmaceuticals.
Synthesis Analysis
- The synthesis of this compound involves the reaction of 2-phenoxyethanol with p-toluenesulfonyl chloride in the presence of a base.
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired sulfonate.
Molecular Structure Analysis
- The molecular structure consists of a benzenesulfonate group attached to a 2-phenoxyethyl moiety.
- The compound is characterized by its aryl-sulfonate functional group.
Chemical Reactions Analysis
- 2-Phenoxyethyl 4-methylbenzenesulfonate can undergo nucleophilic substitution reactions with various nucleophiles.
- These reactions are important for the synthesis of other compounds or for functionalization.
Physical And Chemical Properties Analysis
- Molecular Weight : 292.35 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Flash Point : Not specified
Applications De Recherche Scientifique
Phenols and Parabens in Consumer Products and Health Implications
Phenols and parabens are used in a wide array of consumer products, leading to ubiquitous human exposure. Research has suggested potential adverse health outcomes associated with these compounds, including oxidative stress and inflammation, which may influence birth outcomes and other health effects (Watkins et al., 2015). This context is essential for understanding the broader implications of chemical compounds like "2-Phenoxyethyl 4-methylbenzenesulfonate" in scientific research, emphasizing the need for studies on exposure effects and mechanisms.
Exposure Through Personal Care ProductsThe associations between the use of personal care products and urinary concentrations of biomarkers for phenols and phthalates highlight the direct link between consumer product use and human exposure to these chemicals. Studies in Californian adults and their children have shown that certain personal care product uses are significant sources of exposure to parabens and diethyl phthalate (Philippat et al., 2015). Understanding these exposure pathways is crucial for developing safer consumer products and for research into alternatives like "2-Phenoxyethyl 4-methylbenzenesulfonate."
Indoor Exposure and Health Risks
The presence of parabens and phenolic compounds in indoor dust from various countries, including the US and East Asian countries, underscores the pervasive nature of these chemicals in the environment. The study by Wang et al. (2012) reveals the global challenge of managing environmental exposure to potentially harmful chemicals, emphasizing the importance of research into safer alternatives and exposure mitigation strategies (Wang et al., 2012).
Safety And Hazards
- The compound is considered safe for use in cosmetics at a maximum concentration of 1.0% .
- It is essential to handle it with proper precautions and follow safety guidelines.
Orientations Futures
- Further research could explore its applications in other fields, such as materials science or pharmaceuticals.
- Investigate potential modifications to enhance its properties or develop derivatives.
Remember that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask! 😊
Propriétés
IUPAC Name |
2-phenoxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIGTXLXMVOOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400265 | |
| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl 4-methylbenzenesulfonate | |
CAS RN |
43224-81-3 | |
| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



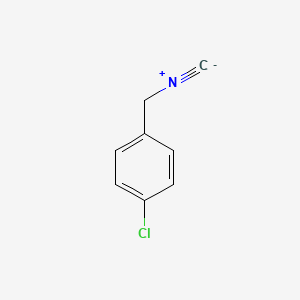
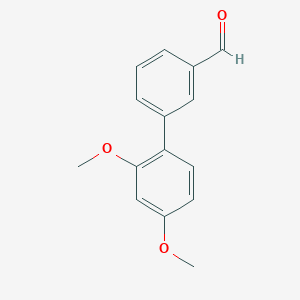


![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
![3-(2-Naphthalen-1-yl-[1,3]dithian-2-yl)-propan-1-ol](/img/structure/B1608954.png)

